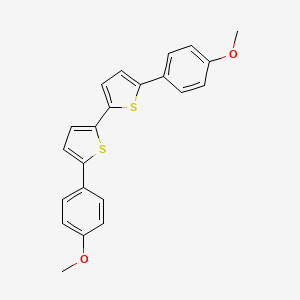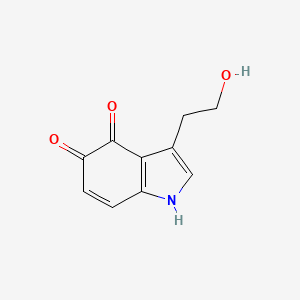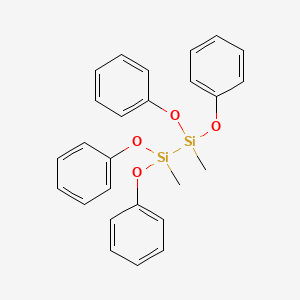![molecular formula C10H12BrN5 B14272830 Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- CAS No. 153802-75-6](/img/structure/B14272830.png)
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyrido[2,3-d]pyrimidines have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- typically involves multi-step reactions. One common method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with various reagents under specific conditions. For instance, the reductive condensation with 3,4,5-trimethoxyaniline in the presence of Raney Ni (70%) in acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for pyrido[2,3-d]pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with an amine can yield a corresponding amine derivative .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition ultimately halts the synthesis of RNA and DNA, leading to the death of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Uniqueness
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl- stands out due to its specific substitution pattern and the presence of the bromomethyl group, which imparts unique reactivity and biological activity compared to other pyridopyrimidine derivatives .
Propriétés
Numéro CAS |
153802-75-6 |
|---|---|
Formule moléculaire |
C10H12BrN5 |
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
6-(bromomethyl)-5-ethylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H12BrN5/c1-2-6-5(3-11)4-14-9-7(6)8(12)15-10(13)16-9/h4H,2-3H2,1H3,(H4,12,13,14,15,16) |
Clé InChI |
MMMARWXUBFQTRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=NC(=NC2=NC=C1CBr)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)

![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
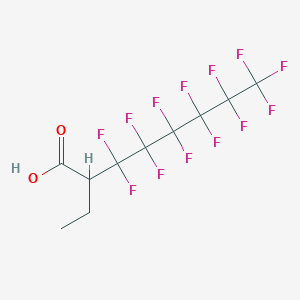
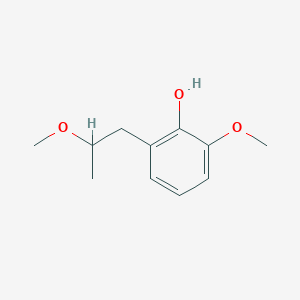
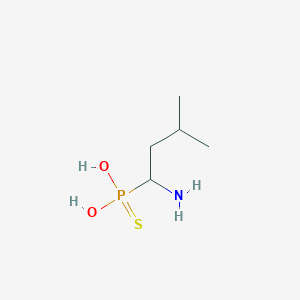
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
